MPEP

Übersicht

Beschreibung

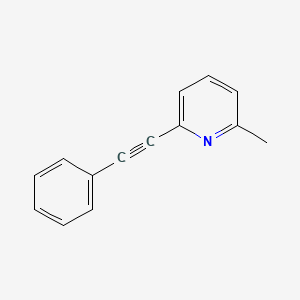

2-methyl-6-(phenylethynyl)pyridine is a methylpyridine that coinsists of 2-methylp[yridine bearing an additional phenylethynyl group at position 6. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It is a member of methylpyridines and an acetylenic compound. It is a conjugate base of a 2-methyl-6-(phenylethynyl)pyridinium(1+). It derives from a hydride of an acetylene.

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie: Modulation des mGlu5-Rezeptors

MPEP ist weithin bekannt für seine Rolle als negativer allosterischer Modulator des metabotropen Glutamatrezeptors 5 (mGlu5). Es wurde bei der Entwicklung von Massenspektrometrie-Bindungstests eingesetzt, um die Bindung an der allosterischen Stelle von mGlu5 zu quantifizieren. Diese Methodik ist entscheidend für das Verständnis der pharmakologischen Eigenschaften von Verbindungen, die auf mGlu5 abzielen, und hat Auswirkungen auf die Behandlung neurologischer Erkrankungen .

Photovoltaikforschung: Organische Solarzellen

Im Bereich der Photovoltaikforschung wurden this compound-basierte organische Materialien auf ihre potenzielle Verwendung in Solarzellen untersucht. Die π-konjugierte Molekülstruktur der Verbindung macht sie geeignet, Sonnenlicht zu absorbieren und in elektrische Energie umzuwandeln. Studien konzentrierten sich auf den Zusammenhang zwischen der Struktur von this compound-Derivaten und ihren elektronischen Eigenschaften, die für die Effizienz organischer Solarzellen von grundlegender Bedeutung sind .

Arzneimittelforschung: Analyse der Bindungskinetik

Die Bindungskinetik von this compound an seine Zielrezeptoren kann mithilfe der Massenspektrometrie analysiert werden, was eine markierungsfreie Alternative zu traditionellen Radioliganden- oder Fluoreszenzbindungstests darstellt. Dieser Ansatz bietet eine physiologisch relevantere Bedingung für Arzneimittelforschungsprojekte und hilft bei der sorgfältigen Berücksichtigung von Wirkstoff-Rezeptor-Wechselwirkungen .

Materialwissenschaft: Analyse elektronischer Eigenschaften

This compound und seine Derivate werden in der Materialwissenschaft verwendet, um elektronische Eigenschaften zu analysieren, die für optoelektronische Bauelemente relevant sind. Die Kontrolle der HOMO- und LUMO-Energieniveaus in diesen Verbindungen ist für Anwendungen wie Materialien mit niedriger Bandlücke in der organischen Elektronik unerlässlich .

Medizinische Forschung: Antidepressive und anxiolytische Wirkungen

This compound hat in präklinischen Studien vielversprechende Ergebnisse hinsichtlich seiner antidepressiven und anxiolytischen Wirkungen gezeigt. Seine Wechselwirkung mit mGlu5-Rezeptoren legt potenzielle Anwendungen bei der Entwicklung von Behandlungen für affektive Störungen nahe .

Suchtforschung: Effekte des Morphinentzugs

Die Forschung hat gezeigt, dass this compound die Auswirkungen des Morphinentzugs reduzieren kann, was es zu einer interessanten Verbindung in der Suchtforschung macht. Seine Fähigkeit, Neurotransmittersysteme zu modulieren, kann zur Entwicklung von Therapien für Substanzmissbrauch beitragen .

Sicherheit und Umweltauswirkungen: Alternative zu Radioliganden-Assays

Die Entwicklung von Massenspektrometrie-Bindungstests mit this compound bietet eine sicherere und umweltfreundlichere Alternative zu Radioliganden-Assays. Dadurch reduziert sich der Bedarf an radioaktiven Materialien, was Sicherheitsvorkehrungen, spezielle Laboranforderungen und Abfallentsorgungsbedenken angeht .

Chemische Physik: Studien zu Ligand-Ziel-Wechselwirkungen

Die Rolle von this compound in der chemischen Physik umfasst die Untersuchung von Ligand-Ziel-Wechselwirkungen, die für das Arzneimittel-Design entscheidend sind. Die selektive Antagonisierung von mGluR5 durch die Verbindung ermöglicht die Erforschung der Rezeptordynamik und die Entwicklung gezielter Therapien .

Biochemische Analyse

Biochemical Properties

2-Methyl-6-(phenylethynyl)pyridine acts primarily as a non-competitive antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neural processes, including synaptic plasticity and excitotoxicity. By inhibiting mGluR5, 2-Methyl-6-(phenylethynyl)pyridine reduces the receptor’s activity, which can lead to decreased neuronal excitability and protection against excitotoxic damage .

Additionally, 2-Methyl-6-(phenylethynyl)pyridine has been shown to interact with other biomolecules, such as the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak antagonist. This interaction further contributes to its neuroprotective properties . The compound also acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), enhancing its activity .

Cellular Effects

2-Methyl-6-(phenylethynyl)pyridine has been observed to exert various effects on cellular processes. In neuronal cells, it has been shown to reduce excitotoxicity by inhibiting mGluR5 and NMDA receptors, leading to decreased calcium influx and reduced oxidative stress . This compound also influences cell signaling pathways, such as the phosphoinositide hydrolysis pathway, by inhibiting mGluR5-mediated signaling .

In microglial cells, 2-Methyl-6-(phenylethynyl)pyridine has been found to induce cellular stress and increase the production of inflammatory mediators, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS). This effect is mediated through a pertussis toxin-sensitive Gi-protein pathway, leading to the activation of phospholipase C and subsequent calcium release from the endoplasmic reticulum .

Molecular Mechanism

The primary mechanism of action of 2-Methyl-6-(phenylethynyl)pyridine involves its antagonistic effect on mGluR5. By binding to an allosteric site on the receptor, the compound inhibits the receptor’s activity without directly competing with the endogenous ligand, glutamate . This inhibition leads to a decrease in downstream signaling events, such as phosphoinositide hydrolysis and calcium influx .

Furthermore, 2-Methyl-6-(phenylethynyl)pyridine’s interaction with NMDA receptors and its positive allosteric modulation of mGluR4 contribute to its overall effects on neuronal excitability and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(phenylethynyl)pyridine have been observed to change over time. The compound has been shown to produce neuroprotective effects following acute brain injury in animal studies

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic and antidepressant effects . At higher doses, it can induce adverse effects, such as increased oxidative stress and inflammation in microglial cells . The threshold for these effects varies depending on the specific animal model and experimental conditions.

Metabolic Pathways

2-Methyl-6-(phenylethynyl)pyridine is involved in several metabolic pathways, primarily through its interactions with mGluR5 and NMDA receptors . The compound’s metabolism and clearance are influenced by various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation and elimination

Transport and Distribution

Within cells and tissues, 2-Methyl-6-(phenylethynyl)pyridine is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of the compound in specific tissues and cellular compartments are influenced by these interactions.

Subcellular Localization

The subcellular localization of 2-Methyl-6-(phenylethynyl)pyridine is primarily within neuronal cells, where it exerts its effects on mGluR5 and NMDA receptors . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum

Eigenschaften

IUPAC Name |

2-methyl-6-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKHUASLBMWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042564 | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96206-92-7 | |

| Record name | MPEP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

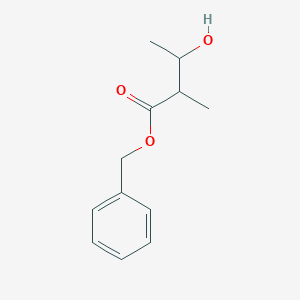

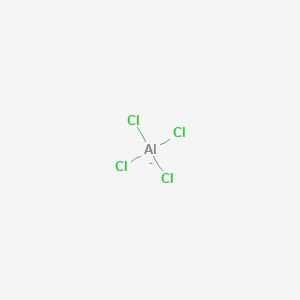

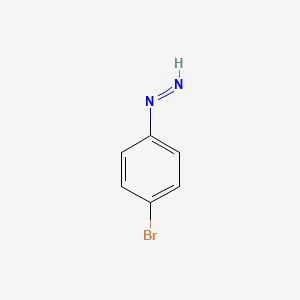

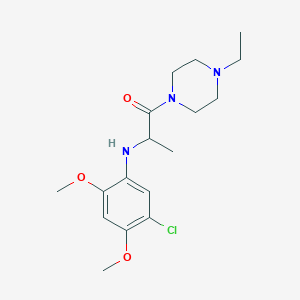

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B1228916.png)

![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)

![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)

![1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea](/img/structure/B1228927.png)

![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)

![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)